molecular formula C20H17F3O6 B11158014 4-(trifluoromethyl)-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one

4-(trifluoromethyl)-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one

Cat. No.: B11158014
M. Wt: 410.3 g/mol
InChI Key: DMFDOQCXTFHKLU-UHFFFAOYSA-N
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Description

4-(TRIFLUOROMETHYL)-7-[(3,4,5-TRIMETHOXYPHENYL)METHOXY]-2H-CHROMEN-2-ONE is a synthetic organic compound characterized by the presence of a trifluoromethyl group and a trimethoxyphenyl group attached to a chromenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(TRIFLUOROMETHYL)-7-[(3,4,5-TRIMETHOXYPHENYL)METHOXY]-2H-CHROMEN-2-ONE typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxycoumarin and 3,4,5-trimethoxybenzyl bromide.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate (K2CO3) in a suitable solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-(TRIFLUOROMETHYL)-7-[(3,4,5-TRIMETHOXYPHENYL)METHOXY]-2H-CHROMEN-2-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the methoxy groups, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: NaOMe in methanol or KOtBu in tert-butanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted derivatives with altered functional groups.

Scientific Research Applications

4-(TRIFLUOROMETHYL)-7-[(3,4,5-TRIMETHOXYPHENYL)METHOXY]-2H-CHROMEN-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(TRIFLUOROMETHYL)-7-[(3,4,5-TRIMETHOXYPHENYL)METHOXY]-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, such as those involved in inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(TRIFLUOROMETHYL)-7-[(3,4,5-TRIMETHOXYPHENYL)METHOXY]-2H-CHROMEN-2-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both trifluoromethyl and trimethoxyphenyl groups enhances its reactivity and potential for diverse applications.

Properties

Molecular Formula

C20H17F3O6

Molecular Weight

410.3 g/mol

IUPAC Name

4-(trifluoromethyl)-7-[(3,4,5-trimethoxyphenyl)methoxy]chromen-2-one

InChI

InChI=1S/C20H17F3O6/c1-25-16-6-11(7-17(26-2)19(16)27-3)10-28-12-4-5-13-14(20(21,22)23)9-18(24)29-15(13)8-12/h4-9H,10H2,1-3H3

InChI Key

DMFDOQCXTFHKLU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)COC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F

Origin of Product

United States

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